![molecular formula C11H8N2O B3049214 2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one CAS No. 19839-52-2](/img/structure/B3049214.png)

2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one

説明

2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one is a chemical compound with the CAS Number: 19839-52-2 . It has a molecular weight of 184.2 . The IUPAC name for this compound is 9H-beta-carbolin-1-ol .

Synthesis Analysis

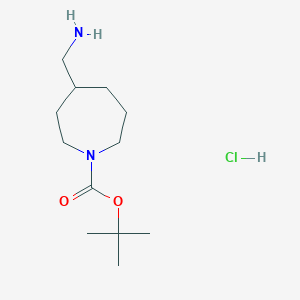

In previous research, a group designed and synthesized 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which showed high anti-tumor activity . A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs based on the combination principles .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8N2O/c14-11-10-8 (5-6-12-11)7-3-1-2-4-9 (7)13-10/h1-6,13H, (H,12,14) .Chemical Reactions Analysis

The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro . All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .Physical And Chemical Properties Analysis

The physical form of this compound is solid . It is shipped at room temperature .科学的研究の応用

Synthesis Methods

- A high-yielding method for synthesizing 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones was developed by cyclization of N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamide in polyphosphoric acid, showing strong dependency on the acid used and being less affected by substituents at the 5-position of the indole nucleus (La Regina et al., 2014).

Biological Activities and Potential Applications

- A methodology for synthesizing hexahydro-1H-pyrido[2,3-b]indol-2-one scaffolds demonstrated high efficiency and potential biological activities, as these compounds are key structures in numerous biologically active natural products and pharmaceuticals. Their cytotoxicities against various cancer cell lines suggest potential for antitumor activity screening (Xiongli Liu et al., 2015).

Chemical Structure and Reactivity Studies

- Research on the structure and synthesis of various derivatives, including mutagenic compounds related to 2,9-dihydro-1H-pyrido[3,4-b]indol-1-one, contributes to understanding their chemical reactivity and potential applications in developing pharmaceutical compounds (Murakami et al., 2010).

Applications in Mass Spectrometry

- Beta-carboline alkaloids, including derivatives of this compound, have been used as matrices in mass spectrometry for analyzing proteins and oligosaccharides. These compounds provide high sensitivity and resolution, especially in negative ion modes, demonstrating their utility in analytical chemistry (Nonami et al., 1998).

Antitumor Properties

- Studies on derivatives of this compound, such as 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, showed significant antitumor activity in vitro and in vivo, suggesting their potential as antineoplastic agents (Nguyen et al., 1990).

Novel Derivatives and Catalytic Applications

- The development of new synthetic methods for 2,9-dihydro-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitrile derivatives using polymeric catalysts highlights the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Zohuri et al., 2013).

Asymmetric Synthesis

- Research on the asymmetric construction of pyrido[1,2-a]-1H-indole derivatives, which are structurally related to this compound, has opened avenues for the development of optically active compounds with potential biological activity (Jiang et al., 2020).

作用機序

The target compounds were more potent against A549 compared to the other three cell lines . Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . Moreover, molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors .

Safety and Hazards

特性

IUPAC Name |

2,9-dihydropyrido[3,4-b]indol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-6,13H,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJQMRQYHMXDTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=O)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446780 | |

| Record name | 2,9-Dihydro-1H-beta-carbolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19839-52-2 | |

| Record name | 2,9-Dihydro-1H-beta-carbolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B3049132.png)

![(3S,3aR,6aS)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B3049147.png)

![2-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B3049154.png)